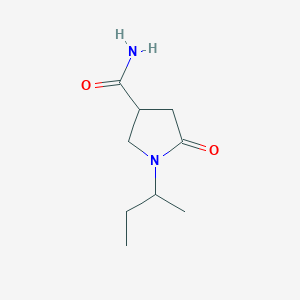

1-(Butan-2-yl)-5-oxopyrrolidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(Butan-2-yl)-5-oxopyrrolidine-3-carboxamide” is a pyrrolidine derivative. Pyrrolidine is a cyclic amine, and its derivatives are often biologically active and found in many natural products and pharmaceuticals . The “butan-2-yl” group is a butyl group attached at the second carbon .

Molecular Structure Analysis

The molecular structure of this compound would include a five-membered pyrrolidine ring with a carbonyl (C=O) at the 5-position and a butan-2-yl group attached at the 1-position. The “carboxamide” group indicates a carbonyl (C=O) and an amine (NH2) group attached to the same carbon .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrrolidines and amides are known to participate in a variety of chemical reactions. For example, the amide group can undergo hydrolysis in acidic or basic conditions to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Synthesis and Chemical Properties

One-Pot Synthesis : Zeng et al. (2013) developed a one-pot base-mediated synthesis of 5-oxopyrrolidine-2-carboxamides, which includes 1-(Butan-2-yl)-5-oxopyrrolidine-3-carboxamide. This method involves a tandem Ugi condensation and intramolecular substitution at room temperature, providing a streamlined approach for creating these compounds (Zeng, Wang, Wu, & Ding, 2013).

Solution-Phase Combinatorial Synthesis : Malavašič et al. (2007) investigated the solution-phase combinatorial synthesis of 4-acylamino-5-oxopyrrolidine-2-carboxamides, a category that includes 1-(Butan-2-yl)-5-oxopyrrolidine-3-carboxamide. This research provides insights into efficient synthesis methods for these compounds (Malavašič et al., 2007).

Biological Activity and Pharmacological Applications

Antioxidant Activity : Tumosienė et al. (2019) synthesized various derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, closely related to 1-(Butan-2-yl)-5-oxopyrrolidine-3-carboxamide, and evaluated their antioxidant activities. They found that several compounds demonstrated potent antioxidant properties, exceeding even that of ascorbic acid (Tumosienė et al., 2019).

Potential Antipsychotic Agents : Norman et al. (1996) evaluated heterocyclic carboxamides, a category including 1-(Butan-2-yl)-5-oxopyrrolidine-3-carboxamide, as potential antipsychotic agents. These compounds were assessed for their binding to dopamine and serotonin receptors and their ability to antagonize certain behavioral responses in mice (Norman, Navas, Thompson, & Rigdon, 1996).

Antimicrobial Activity : In 2020, a study focused on synthesizing derivatives of pyrrole, including structures akin to 1-(Butan-2-yl)-5-oxopyrrolidine-3-carboxamide, for potential antimicrobial applications. These compounds demonstrated significant anti-staphylococcus activity, highlighting their potential in addressing microbial resistance (Biointerface Research in Applied Chemistry, 2020).

Structural and Conformational Studies

- Crystal Structure Analysis : Banerjee et al. (2002) conducted a study on the crystal structure and molecular conformation of a solvated compound closely related to 1-(Butan-2-yl)-5-oxopyrrolidine-3-carboxamide. This research aids in understanding the structural aspects of these compounds, which is crucial for their potential application in drug design (Banerjee, Mukherjee, Goswami, De, & Helliwell, 2002).

Mechanism of Action

properties

IUPAC Name |

1-butan-2-yl-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-3-6(2)11-5-7(9(10)13)4-8(11)12/h6-7H,3-5H2,1-2H3,(H2,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKCWODOYZKEOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CC(CC1=O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B1318460.png)

![3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1318472.png)

![2-[(2-Fluorobenzyl)thio]acetohydrazide](/img/structure/B1318481.png)